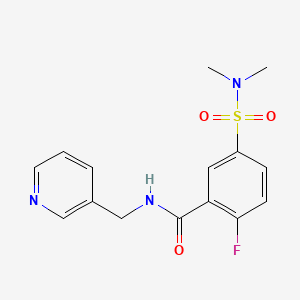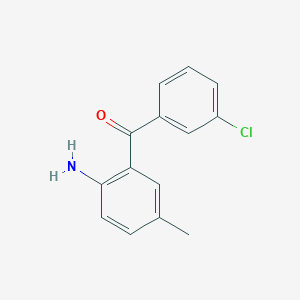
(2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone: is an organic compound that belongs to the class of benzophenones It is characterized by the presence of an amino group at the 2-position and a methyl group at the 5-position on one phenyl ring, and a chlorine atom at the 3-position on the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone can be achieved through several methods. One common approach involves the protection of substituted anilines as acetanilides, followed by benzoylation with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone. The final step involves the removal of the acetyl group from the amino group to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions: (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.
科学研究应用
Chemistry: In chemistry, (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone is used as a building block for the synthesis of various heterocyclic compounds, such as quinolines, tetrahydroquinolines, and quinazolines .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
- (2-Amino-5-methylphenyl)(phenyl)methanone
- (2-Amino-5-methylphenyl)(2-chlorophenyl)methanone
- (2-Amino-5-methylphenyl)(4-chlorophenyl)methanone
Comparison: Compared to similar compounds, (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone is unique due to the specific positioning of the chlorine atom at the 3-position. This structural feature may influence its reactivity and interactions with biological targets, making it distinct in terms of its chemical and biological properties .
属性
IUPAC Name |
(2-amino-5-methylphenyl)-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-5-6-13(16)12(7-9)14(17)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBIUBIASWQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5027894.png)
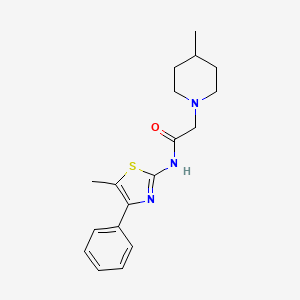

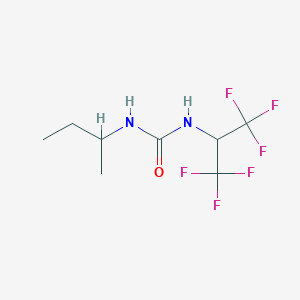

![[5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazol-1-yl]-pyridin-3-ylmethanone](/img/structure/B5027925.png)
![N-[2-(tert-butylthio)ethyl]-3-nitrobenzamide](/img/structure/B5027928.png)
![N-[(2,5-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B5027929.png)
![1-(2-methoxyphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine](/img/structure/B5027940.png)
![2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5027963.png)
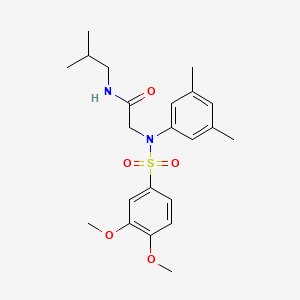
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5027971.png)

